Product packaging for Carneic acid B(Cat. No.:)

Carneic acid B

Cat. No.: B1258300
M. Wt: 346.5 g/mol
InChI Key: YGIXVFNOSSPFLR-RYAGCBDWSA-N
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Description

Historical Context of Discovery and Isolation

Carneic acid B, along with its analog Carneic acid A, was first identified as a major secondary metabolite from the stromata of the ascomycete fungus Hypoxylon carneum. nih.govacs.orgnii.ac.jp The discovery was the result of a comprehensive survey of xylariaceous ascomycetes, which utilized high-performance liquid chromatography (HPLC) profiling to identify the unique chemical fingerprint of various fungal species. nih.govacs.orgresearchgate.net This analysis revealed a highly specific secondary metabolite profile for H. carneum, leading to the isolation of the carneic acids. nih.govresearchgate.net

The process of elucidating the structure of this compound involved a combination of sophisticated spectroscopic methods. nih.govacs.org To definitively establish its absolute structure, researchers prepared a derivative, the dinitrobenzoate of this compound methyl ester, and analyzed it using X-ray crystallography. nih.govacs.orgresearchgate.net Further research has also led to the isolation of this compound and several other related carneic acids from the endophytic fungus Phomopsis sp. SNB-LAP1-7-32. researchgate.netresearchgate.netexlibrisgroup.comacs.orgnih.gov

Below is a data table summarizing the key properties of this compound.

Properties of this compound
PropertyValueSource
Molecular FormulaC21H30O4 acs.org
Natural SourceHypoxylon carneum, Phomopsis sp. acs.orgexlibrisgroup.com
Compound TypePolyketide nih.govresearchgate.net

Classification as a Polyketide Antibiotic

This compound is classified as a polyketide antibiotic. nih.govresearchgate.netacs.org Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. They are synthesized through the repeated condensation of acetyl-CoA and/or malonyl-CoA subunits in a process that resembles fatty acid synthesis. The term "antibiotic" in its classification points to its biological activity. Studies have shown that the carneic acids exhibit weak antibacterial and moderate antifungal properties in serial dilution assays against various microorganisms. nih.govacs.orgresearchgate.net

Structural Relationships to Related Natural Products (e.g., Phomopsidin)

The structure of this compound is closely related to several other natural products, most notably phomopsidin (B2554748). nih.govacs.orgnii.ac.jpresearchgate.net Phomopsidin is an antibiotic that was first isolated from a marine-derived fungus of the genus Phomopsis and is known to inhibit microtubule assembly. researchgate.netpensoft.net The structural similarity between carneic acids and phomopsidin, despite being produced by different fungal genera (Hypoxylon and Phomopsis), suggests the possibility of a conserved biosynthetic pathway. researchgate.net

Other structurally related compounds include the fusarielins, which are produced by Fusarium species, and MK8383, a potent fungicide isolated from a Phoma species. researchgate.netrsc.org The discovery of these analogous cis-dehydrodecalin-type polyketides in different fungal taxa highlights the fascinating and sometimes convergent evolution of secondary metabolite biosynthesis in nature. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1258300 Carneic acid B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(2E,4E)-5-[(1R,2R,4aS,5R,8R,8aR)-5-hydroxy-2-[(E)-4-hydroxybut-2-en-2-yl]-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C21H30O4/c1-13-8-9-18(23)17-12-15(3)20(14(2)10-11-22)16(21(13)17)6-4-5-7-19(24)25/h4-7,10,12-13,16-18,20-23H,8-9,11H2,1-3H3,(H,24,25)/b6-4+,7-5+,14-10+/t13-,16+,17+,18-,20+,21-/m1/s1

InChI Key

YGIXVFNOSSPFLR-RYAGCBDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@H]([C@H](C(=C2)C)/C(=C/CO)/C)/C=C/C=C/C(=O)O)O

Canonical SMILES

CC1CCC(C2C1C(C(C(=C2)C)C(=CCO)C)C=CC=CC(=O)O)O

Synonyms

carneic acid B

Origin of Product

United States

Natural Occurrence and Biosynthetic Origin

Carneic acid B, along with its structural analog carneic acid A, is a polyketide antibiotic. acs.orgnih.gov These compounds are considered chemotaxonomically significant as they appear to be specific marker molecules for certain fungal species. nih.gov

Fungal Sources and Distribution

Isolation from Hypoxylon carneum Stromata .

This compound was first isolated as a major secondary metabolite from the stromata of Hypoxylon carneum, a wood-inhabiting ascomycete fungus belonging to the Xylariaceae family. acs.orgnih.govacs.org The isolation of carneic acids A and B was a key finding in a broader survey of xylariaceous ascomycetes that utilized high-performance liquid chromatography (HPLC) profiling to identify species with unique secondary metabolite profiles. acs.orgnih.gov H. carneum is noted for its cosmopolitan distribution, being found in temperate, subtropical, and tropical climates. acs.org The presence of carneic acids is a distinguishing feature of this species, which helps to differentiate it from morphologically similar relatives like H. rubiginosum. acs.org

Table 1: Fungal Source of this compound

Fungal Species Family Part Compound Isolated

Identification in Endophytic Fungi (e.g., Phomopsis sp.)

Beyond its isolation from H. carneum, this compound and related compounds have also been identified in endophytic fungi. acs.org For instance, a number of carneic acids were isolated from the endophytic fungus Phomopsis sp. SNB-LAP1-7-32. researchgate.net Endophytic fungi reside within the tissues of living plants without causing any apparent disease. They are recognized as a prolific source of biologically active secondary metabolites. researchgate.net The discovery of carneic acids in Phomopsis sp. highlights the broader distribution of this class of compounds among different fungal genera. acs.orgresearchgate.net

Production in Microbial Culture Systems

The production of this compound and other complex natural products in microbial culture systems is an area of active research. While specific details on the large-scale fermentation of Hypoxylon carneum or Phomopsis sp. for this compound production are not extensively detailed in the provided search results, general principles of fungal fermentation for secondary metabolite production are well-established.

Fungi are often cultivated in liquid or solid media under controlled conditions to promote the production of desired metabolites. researchgate.net The composition of the culture medium, including carbon and nitrogen sources, pH, and temperature, can significantly influence the yield of secondary metabolites. Mixed-culture fermentations, where two or more microorganisms are grown together, can sometimes enhance product yield or lead to the production of novel compounds. nih.gov For example, in some fermentations, one microorganism might produce growth factors that benefit another, or they may work synergistically to break down complex substrates. nih.gov

The biosynthesis of polyketides like this compound involves large, multifunctional enzymes known as polyketide synthases. Understanding the genetic basis for the production of these compounds can open avenues for their heterologous expression in more easily cultivable microbial hosts, such as yeast or bacteria. This synthetic biology approach has been successfully applied to the production of other complex natural products.

Table 2: Compound Names Mentioned

Compound Name
Carneic acid A
This compound
Phomopsidin (B2554748)
BNT
Rubiginosin A

Isolation and Purification Methodologies

Extraction Procedures from Fungal Biomass

Carneic acid B is primarily found within the stromata, the dense structural tissue that contains the fruiting bodies of the fungus Hypoxylon carneum. researchgate.netmedipol.edu.tr It has also been successfully isolated from cultures of the endophytic fungus Phomopsis sp. researchgate.netmdpi.com The initial extraction from this biomass is a critical first step.

For Hypoxylon species, a common laboratory method involves the solvent extraction of the stromata. This can be achieved using various organic solvents, with methanol (B129727), acetone, and ethyl acetate (B1210297) being frequently employed. pensoft.nettandfonline.comsinica.edu.tw One specific protocol involves immersing small sections of the stroma (approximately 1 mm³) in methanol, followed by treatment in an ultrasonic bath at 40°C for 30 minutes to maximize the release of secondary metabolites. pensoft.net This process is typically repeated to ensure a thorough extraction, after which the solvent extracts are combined and dried to yield a crude extract. pensoft.net

In the case of Phomopsis sp., the fungus is first cultivated in a suitable broth medium. The fermented material is then subjected to extraction, most commonly with ethyl acetate (EtOAc). mdpi.comnih.gov The resulting organic solvent is evaporated under a vacuum to concentrate the desired compounds, yielding a crude extract ready for purification. mdpi.com

Table 1: Fungal Sources and Initial Extraction Solvents for this compound

Fungal Source Part Used Primary Extraction Solvent(s) Reference(s)
Hypoxylon carneum Stromata Methanol, Acetone, Ethyl Acetate researchgate.netpensoft.nettandfonline.comsinica.edu.tw
Phomopsis sp. Fermented Culture Ethyl Acetate researchgate.netmdpi.comnih.gov

Chromatographic Separation Techniques

Following the initial extraction, the crude mixture contains a wide array of compounds. To isolate this compound, various chromatographic methods are employed, which separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool in the study of this compound. It was through HPLC profiling of crude extracts that Hypoxylon carneum was identified as having a unique secondary metabolite profile, with Carneic acids A and B being major, distinctive constituents. researchgate.net This technique allows for the rapid separation, identification, and quantification of individual components within a mixture.

The analysis is typically performed using a system equipped with a Diode Array Detector (DAD) and often coupled with Mass Spectrometry (MS), a configuration known as HPLC-DAD/MS. tandfonline.com This setup provides not only retention time and UV-Vis spectral data but also mass information, which is crucial for identifying known compounds and flagging potentially new ones. For the analysis of fungal polyketides like this compound, a reversed-phase C18 column is standard, using a gradient elution of water and a polar organic solvent like methanol or acetonitrile (B52724), often with an acid modifier such as formic acid to improve peak shape. nih.govwaters.com

Table 2: General Parameters for Analytical HPLC Profiling

Parameter Typical Specification
Column Reversed-phase C18
Mobile Phase Gradient of Water and Methanol/Acetonitrile
Additives Formic Acid or Acetic Acid (e.g., 0.1%)
Detection Diode Array Detector (DAD), Mass Spectrometry (MS)

Once analytical HPLC has confirmed the presence of this compound, the focus shifts to isolating the compound in larger quantities, a process known as preparative chromatography.

The first step in purifying the crude extract often involves column chromatography over a stationary phase like silica (B1680970) gel. mdpi.com The extract is loaded onto the column and a solvent or a gradient of solvents (e.g., a chloroform/acetone mixture) is passed through, separating the mixture into several less complex fractions. mdpi.com

These fractions are then subjected to further, more refined purification steps. Sephadex LH-20 column chromatography is another technique used to separate compounds based on their size and polarity. nih.gov

Ultimately, to achieve high purity, semi-preparative HPLC is employed. mdpi.comfrontiersin.orgnih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. waters.comlabcompare.com The fractions containing the target compound are collected as they elute from the column. This method is crucial for obtaining pure this compound for structural elucidation and further study. researchgate.net The process that led to the structural determination of this compound methyl ester by X-ray crystallography underscores the effectiveness of these purification methodologies in yielding highly pure material. researchgate.net

Structural Elucidation and Stereochemical Determination

Advanced Spectroscopic Analysis

The initial characterization and determination of the planar structure of Carneic acid B were accomplished through the comprehensive application of several spectroscopic methods. researchgate.net The data obtained were pivotal in identifying the core scaffold and the nature of the substituent groups.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) NMR spectroscopy were instrumental in assembling the molecular framework of this compound. researchgate.net Analysis of the spectra revealed that this compound shares a close structural relationship with the co-isolated compound, Carneic acid A. The primary distinction identified through NMR was the side chain attached to the main ring system. While Carneic acid A possesses a 1-methylpropenyl group, the spectroscopic data for this compound confirmed the presence of a 3-hydroxy-1-methylpropenyl unit. researchgate.net The various 1D and 2D NMR experiments allowed for the complete assignment of proton and carbon signals, establishing the atom-to-atom connectivity throughout the molecule.

Table 1: Key Structural Features of this compound Identified by NMR Spectroscopy

Spectroscopic Technique Information Gleaned
¹H NMR Provided chemical shifts and coupling constants for all proton signals, revealing the number and environment of protons.
¹³C NMR Determined the number of unique carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).
COSY (Correlation Spectroscopy) Established proton-proton coupling networks, crucial for tracing out the spin systems within the molecule, including the decalin skeleton and the side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) Correlated each proton with its directly attached carbon atom.

High-Resolution Mass Spectrometry (HRMS) was employed to ascertain the elemental composition of this compound. Specifically, High-Resolution Electron Impact Mass Spectrometry (HREIMS) analysis established the molecular formula as C₂₁H₃₀O₄. researchgate.net This information was fundamental, as it defined the total number of carbon, hydrogen, and oxygen atoms in the molecule, providing a necessary constraint for the subsequent structural elucidation by NMR.

Ultraviolet (UV) and Infrared (IR) spectroscopy provided additional data on the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (–OH) groups (both in the carboxylic acid and the side chain) and the carbonyl (C=O) group of the carboxylic acid moiety. The O-H stretching vibrations typically appear as a broad band, while the C=O stretch gives a strong, sharp absorption. researchgate.net

Ultraviolet (UV) Spectroscopy : The UV spectrum would provide information about the conjugated systems within the molecule. The presence of double bonds in conjugation with the carbonyl group would result in characteristic absorption maxima (λmax). wikipedia.org

Mass Spectrometry (MS)

X-ray Crystallography of Derivatives

While spectroscopic methods were sufficient to determine the planar structure and relative stereochemistry, they could not unambiguously establish the absolute configuration. Since this compound was isolated as an oil and thus unsuitable for direct single-crystal X-ray analysis, a chemical derivatization strategy was pursued to obtain a crystalline solid. researchgate.netresearchgate.net

To prepare a crystalline derivative, this compound was first treated with (trimethylsilyl)diazomethane in methanol (B129727) to yield its corresponding methyl ester. researchgate.net This step converted the carboxylic acid into a less polar ester functional group. Subsequently, this methyl ester was benzoylated using p-nitrobenzoyl chloride to afford the dinitrobenzoate of this compound methyl ester as stable, white crystals. researchgate.netresearchgate.net These crystals were of sufficient quality for single-crystal X-ray diffraction analysis. The resulting electron density map allowed for the unequivocal determination of the three-dimensional arrangement of atoms in the molecule, thereby confirming the absolute structure. researchgate.netnih.gov

Elucidation of Relative and Absolute Stereochemistry

The complete stereochemical assignment of this compound was a multi-step process integrating data from both NMR spectroscopy and X-ray crystallography.

Relative Stereochemistry : The relative configuration of the stereocenters in the decalin ring system and the side chain was deduced primarily from 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY correlations reveal through-space proximity between protons, allowing for the determination of their relative orientation (i.e., whether they are on the same or opposite faces of the ring system).

Absolute Stereochemistry : The final and definitive assignment of the absolute stereochemistry was achieved through the successful X-ray crystallographic analysis of the dinitrobenzoate derivative of this compound methyl ester. researchgate.netresearchgate.net This powerful technique provided the true spatial coordinates of the atoms, fixing the configuration of each chiral center and confirming the deductions made from NMR studies.

Biosynthetic Pathway Investigations

Proposed Polyketide Biosynthesis Route

The biosynthesis of Carneic acid B is proposed to follow a polyketide pathway. Polyketides are assembled by the sequential condensation of simple carboxylate units, in a manner analogous to fatty acid synthesis. wikipedia.orgnih.gov The core scaffold of this compound is believed to be constructed from a linear polyketide chain, which is synthesized by a Type I Polyketide Synthase (PKS). wikipedia.orglbl.gov

A key step in the proposed route is an intramolecular Diels-Alder (IMDA) reaction. researchgate.netacs.org This reaction would form the characteristic cis-fused dehydrodecalin ring system of the molecule from a linear polyene precursor. researchgate.netacs.org This biosynthetic strategy is also proposed for structurally similar compounds, suggesting a conserved evolutionary pathway. researchgate.netacs.org

Table 1: Proposed Biosynthetic Steps for this compound

Step Description Precursor/Intermediate Key Transformation
1. Chain Assembly A Polyketide Synthase (PKS) complex catalyzes the sequential condensation of a starter unit (e.g., acetyl-CoA) and multiple extender units (e.g., malonyl-CoA). wikipedia.orgnih.gov Acetyl-CoA, Malonyl-CoA Decarboxylative Claisen condensation
2. Reductive Processing The growing polyketide chain undergoes selective reduction of keto groups to hydroxyls, and subsequent dehydration to form double bonds. wikipedia.org Linear polyketide chain Reduction, Dehydration
3. Cyclization The fully elongated and processed linear polyene intermediate undergoes a spontaneous or enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction. researchgate.netacs.org Linear triene precursor Intramolecular [4+2] cycloaddition

| 4. Post-PKS Tailoring | After the core scaffold is formed, tailoring enzymes may perform additional modifications, such as hydroxylation or other functional group interconversions, to yield the final this compound structure. | Cyclized intermediate | Oxidation, etc. |

Identification of Key Enzymatic Transformations (e.g., Polyketide Synthases)

The biosynthesis of polyketides like this compound is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). wikipedia.orgnih.gov These enzymes are typically classified into Types I, II, and III. The pathway for this compound is consistent with the action of a Type I PKS, which consists of multiple domains arranged into modules on a single polypeptide chain. lbl.gov

Each module in a Type I PKS is responsible for one cycle of chain elongation and modification. lbl.gov Key enzymatic domains involved include:

Acyltransferase (AT): Selects and loads the appropriate starter (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA) onto the enzyme. wikipedia.org

Ketosynthase (KS): Catalyzes the core carbon-carbon bond-forming Claisen condensation reaction. nih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm, shuttling it between the various catalytic domains. nih.gov

Ketoreductase (KR): Reduces β-keto groups to hydroxyl groups. wikipedia.org

Dehydratase (DH): Eliminates water from a β-hydroxyacyl intermediate to form a double bond. wikipedia.org

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond. wikipedia.org

Thioesterase (TE): Catalyzes the release of the final polyketide chain from the PKS, which can occur via hydrolysis or cyclization. wikipedia.org

The specific combination and sequence of these domains within the PKS for this compound dictates the precise structure of the polyketide backbone, including the placement of methyl groups and the stereochemistry of hydroxyl groups, ultimately leading to the correct precursor for the subsequent intramolecular Diels-Alder reaction.

Comparison with Biosynthetic Pathways of Structurally Related Compounds (e.g., Phomopsidin)

This compound is structurally analogous to phomopsidin (B2554748), another polyketide that inhibits microtubule assembly. researchgate.netacs.orgacs.org Phomopsidin was first isolated from a marine-derived fungus of the genus Phomopsis. acs.orgpensoft.net The striking structural similarity between these compounds strongly suggests that their biosynthetic pathways are conserved. researchgate.net

The biosynthesis of phomopsidin has been studied using 13C-labeled precursors, revealing that its carbon skeleton is derived from nine acetate (B1210297) units and three methyl groups originating from L-methionine. researchgate.netcapes.gov.br Like this compound, the formation of phomopsidin's cis-fused dehydrodecalin core is proposed to occur via an intramolecular Diels-Alder reaction of a linear precursor. acs.orgacs.org The discovery of both phomopsidin and carneic acids in phylogenetically related fungi from the order Xylariales further points to a shared genetic blueprint for their biosynthesis. researchgate.netpensoft.net

The primary differences between the final structures of this compound and phomopsidin likely arise from minor variations in the PKS machinery or the activity of downstream tailoring enzymes. These variations could include:

Differences in the degree of reduction at specific positions on the polyketide chain.

Variations in the structure of the side chains attached to the decalin ring.

Divergent stereochemical outcomes controlled by the respective enzymes.

Table 2: Comparative Features of this compound and Phomopsidin Biosynthesis

Feature This compound Phomopsidin
Compound Class Polyketide researchgate.netacs.org Polyketide researchgate.netcapes.gov.br
Proposed Key Cyclization Intramolecular Diels-Alder (IMDA) Reaction researchgate.net Intramolecular Diels-Alder (IMDA) Reaction acs.orgacs.org
Core Scaffold cis-fused dehydrodecalin researchgate.net cis-fused dehydrodecalin acs.orgacs.org
Biosynthetic Precursors Proposed to be acetate units and L-methionine Confirmed to be built from nine acetates and three methyl groups from L-methionine researchgate.netcapes.gov.br
Producing Organisms Hypoxylon carneum (Xylariaceae) acs.orgresearchgate.netresearchgate.net Phomopsis sp. (Diaporthales), Hypoxylon rubiginosum (Xylariaceae) acs.orgpensoft.net

| Implied Enzymology | Type I Polyketide Synthase, Tailoring Enzymes | Type I Polyketide Synthase, Tailoring Enzymes |

Chemical Synthesis and Analog Preparation

Total Synthesis Strategies and Methodologies (with respect to the Carneic Acid family)

The core structural feature of the carneic acid family is a substituted cis-dehydrodecalin ring system. The primary strategy for constructing this bicyclic core has centered on the intramolecular Diels-Alder (IMDA) reaction. This powerful cycloaddition allows for the formation of the decalin ring system with a high degree of stereocontrol.

A notable total synthesis within this family is that of (+)-carneic acid A. researchgate.netresearchgate.net The general methodology, which is applicable to other members of the family like carneic acid B, involves several key stages:

Precursor Synthesis: The synthesis begins with the preparation of a linear triene precursor, which is designed to undergo the key IMDA cyclization. This precursor is assembled from smaller, often commercially available, chiral building blocks.

Post-Cyclization Modifications: Following the successful formation of the decalin ring, further chemical modifications are required. These include adjustments to oxidation states and the installation or modification of the side chain that differentiates the various carneic acids.

The synthesis of related polyketides, such as phomopsidin (B2554748), also employs similar IMDA strategies, highlighting its utility for this class of natural products. rsc.org The choice of catalysts and reaction conditions for the cyclization is crucial for achieving the desired diastereoselectivity. researchgate.net

Asymmetric Synthetic Approaches

To achieve an enantioselective synthesis of carneic acids, chirality must be introduced early and maintained throughout the synthetic sequence. In the asymmetric total synthesis of (+)-carneic acid A, this was accomplished by starting with a commercially available chiral molecule, methyl (S)-3-hydroxy-2-methylpropionate. researchgate.netresearchgate.net

The key aspects of the asymmetric approach include:

Chiral Pool Synthesis: Utilizing a starting material from the "chiral pool" ensures that the synthesis begins with a defined absolute stereochemistry. This initial stereocenter is then used to direct the stereochemical outcome of subsequent reactions.

Stereoselective Reactions: The synthesis employs a series of stereoselective reactions to build the triene precursor. For instance, asymmetric allylation and olefination reactions are key tools for constructing carbon-carbon bonds with specific stereochemistry. researchgate.net

Diastereoselective IMDA Reaction: The chirality embedded in the triene precursor directs the facial selectivity of the intramolecular Diels-Alder reaction, leading to the formation of the decalin system with the correct relative and absolute stereochemistry. researchgate.net

Stereochemical Revision through Synthetic Endeavors (e.g., Carneic acid A)

Chemical synthesis is an ultimate tool for verifying the proposed structure of a natural product. In the case of the carneic acid family, synthetic efforts led to a crucial revision of the stereochemistry of carneic acid A. researchgate.netresearchgate.net

Initially, carneic acids A and B were isolated from the ascomycete Hypoxylon carneum, and their structures were proposed based on extensive spectroscopic analysis. acs.orgnpatlas.org For this compound, the absolute structure was unequivocally determined via X-ray crystallography of its dinitrobenzoate methyl ester derivative. acs.orgresearchgate.net

However, the absolute stereochemistry of carneic acid A was only inferred. When a research group completed the first asymmetric total synthesis of the originally proposed structure of carneic acid A, they found that the spectroscopic data (specifically NMR and optical rotation) of the synthetic molecule did not match those of the natural product. researchgate.net This discrepancy strongly indicated that the initial structural assignment was incorrect.

By synthesizing the enantiomer, (+)-carneic acid A, the researchers obtained a compound whose spectroscopic data were identical to the natural isolate. researchgate.netresearchgate.net This outcome definitively proved that the absolute configuration of naturally occurring carneic acid A was the opposite of what had been originally proposed. researchgate.netnpatlas.org This revision underscores the power of total synthesis in the unambiguous determination of complex molecular structures.

CompoundOriginal StatusRevision StatusMethod of Revision/Confirmation
Carneic acid A Structure proposed by spectroscopyAbsolute stereochemistry revisedTotal synthesis of proposed structure and its enantiomer researchgate.netresearchgate.net
This compound Absolute structure determinedStructure confirmedX-ray crystallography of a derivative acs.org

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity and for developing more potent or selective analogs. oncodesign-services.com This involves synthesizing a series of related compounds with targeted structural modifications and evaluating their biological effects. oncodesign-services.com

For the carneic acid family, SAR studies have been an area of interest, particularly given their antimicrobial and enzyme-inhibitory activities. acs.orgresearchgate.net Research on thirteen carneic acids isolated from an endophytic Phomopsis species, including this compound, revealed that several of these natural analogs exhibited significant inhibitory activity against the dengue virus polymerase. researchgate.net The availability of these naturally occurring analogs provides a preliminary understanding of SAR.

The general process for a systematic SAR study on this compound would involve the targeted synthesis of new analogs. Key modifications could include:

Side Chain Modification: Altering the length, saturation, and functional groups of the pentadienoic acid side chain.

Decalin Ring Substitution: Changing the position or nature of substituents (e.g., the hydroxyl and methyl groups) on the decalin core.

Carboxylic Acid Derivatization: Converting the carboxylic acid to various esters, amides, or other functional groups to probe its role in binding or cell permeability.

While extensive synthetic SAR studies specifically for this compound are not widely published, the principles are well-established. For example, in studies on carnosic acid, another natural product, derivatives were synthesized by modifying the carboxylic acid and phenolic hydroxyl groups to produce novel compounds with enhanced anticancer activity. mdpi.com A similar approach, leveraging the total synthesis route, could be applied to this compound to generate a library of analogs for comprehensive biological evaluation.

Biological Activity Profiling: Mechanistic and Preclinical Investigations

Antimicrobial Activity Studies

Initial studies on carneic acids A and B, isolated from the xylariaceous ascomycete Hypoxylon carneum, identified them as antimicrobial agents. nih.govacs.org These compounds are structurally related to phomopsidin (B2554748). nih.gov

In serial dilution assays, carneic acids, including Carneic acid B, have demonstrated weak antibacterial activity against tested microorganisms. nih.govacs.org One of the specific bacteria evaluated was Bacillus subtilis. nih.gov

This compound has shown more promising results in its antifungal profile, exhibiting moderate activity in serial dilution assays. nih.govacs.org The efficacy of carneic acids A and B was evaluated against a panel of fungal organisms. nih.govphcogrev.com

Table 1: Antifungal Activity of Carneic Acids against Select Fungi

Fungal Genus Activity Level Reference
Mucor Moderate nih.gov
Penicillium Moderate nih.gov
Stachybotrys Moderate nih.gov
Trichoderma Moderate nih.gov
Yarrowia Moderate nih.gov

In vitro Antibacterial Efficacy against Select Microorganisms

Antiviral Activity Investigations

Recent research has expanded the biological profile of the carneic acid family to include antiviral properties, particularly against the Dengue virus.

A study involving thirteen carneic acids isolated from the endophytic fungus Phomopsis sp. investigated their inhibitory effects on the Dengue virus (DENV) polymerase. researchgate.netacs.orgnih.gov From this screening, five of the isolated carneic acids displayed significant inhibition of the DENV polymerase, with IC₅₀ values ranging from 10 to 20 μM. researchgate.netnih.gov Notably, this inhibitory action was found to be specific, as none of the compounds showed activity against the Zika virus NS5 protein. researchgate.netacs.orgnih.gov Among the active compounds identified were Carneic acid F and Carneic acid O. nih.gov

Table 2: Inhibitory Activity of Select Carneic Acids against Dengue Virus (DENV) Polymerase

Compound Source Target Activity (IC₅₀) Reference
5 Carneic Acid Analogues Phomopsis sp. DENV Polymerase 10-20 µM researchgate.netnih.gov
Carneic acid F Phomopsis sp. DENV-2 Polymerase Significant Inhibition nih.gov
Carneic acid O Phomopsis sp. DENV-2 Polymerase Significant Inhibition nih.govnih.gov

Preliminary mechanistic studies have begun to elucidate the structural features of carneic acids that are crucial for their antiviral activity. The inhibitory effect of Carneic acid F on DENV-2 polymerase has been attributed to the presence of a β-hydroxyl group in its structure. nih.gov Furthermore, analysis of the structure-activity relationship of these compounds suggests that the 1-methypropenyl unit at position C-15 is a key feature for the inhibitory activity against the Dengue virus RNA-dependent RNA polymerase (RdRp). nih.gov The specificity for the DENV polymerase highlights a targeted interaction, the precise nature of which is a subject for ongoing research. researchgate.netnih.gov

Dengue Virus Polymerase Inhibition (Carneic acids from Phomopsis sp.)

Other Emerging Biological Activities and Their Molecular Basis

Currently, the primary biological activities for this compound and its related analogues that have been described at a mechanistic level are their antimicrobial and antiviral effects. While fungi are known to produce a vast array of secondary metabolites with diverse biological functions, detailed mechanistic studies on other potential activities of this compound are not yet available in the scientific literature. researchgate.net

Table 3: Compound Names Mentioned in this Article

Compound Name
Carneic acid A
This compound
Carneic acid F
Carneic acid O

Chemotaxonomic and Ecological Significance

Role as Species-Specific Marker Molecules in Fungi (e.g., Hypoxylon carneum)

Carneic acid B, along with its structural analog Carneic acid A, has been identified as a significant chemotaxonomic marker for the fungus Hypoxylon carneum. acs.orgnih.gov Chemotaxonomy utilizes the specific secondary metabolite profiles of organisms as a tool for their classification. In a comprehensive survey of over 100 species within the Xylariaceae family, Carneic acids A and B were found to be major and specific constituents of the stromata (the spore-bearing structures) of H. carneum collected from various geographical locations. nih.govresearchgate.net

This high degree of specificity suggests a conserved biosynthetic pathway within this particular species. researchgate.net The presence of this compound can, therefore, be used as a reliable indicator for the identification of H. carneum, distinguishing it from other closely related species within the Hypoxylon genus and the broader Xylariaceae family. nih.govtandfonline.com The consistent production of this compound across different geographic isolates of H. carneum reinforces its utility as a stable and specific marker. nih.gov

The use of High-Performance Liquid Chromatography (HPLC) profiling has been instrumental in establishing the unique secondary metabolite profile of H. carneum, with this compound being a prominent feature. acs.orgnih.gov This analytical technique allows for the rapid and sensitive detection of specific compounds like this compound in fungal extracts, providing a chemical fingerprint for the organism. tandfonline.comacs.org

Table 1: Distribution of Key Secondary Metabolites in Selected Hypoxylon Species

CompoundHypoxylon carneumOther Hypoxylon spp. (e.g., H. rubiginosum)
This compound Present (Major constituent)Absent
Azaphilones AbsentPresent (Major metabolites)
BNT AbsentPresent (Major metabolites)
Data sourced from studies on the secondary metabolites of Xylariaceous ascomycetes. acs.org

Ecological Role in Fungal Interactions or Defense Mechanisms

The production of secondary metabolites in fungi is often linked to their ecological interactions and survival strategies. techscience.comcmu.ac.th While the precise ecological role of this compound is still under investigation, its antimicrobial properties suggest a function in defense and competition.

This compound has demonstrated moderate antifungal activity against various microbial organisms in laboratory assays. acs.orgnih.gov The methanolic extract of H. carneum stromata, which contains high concentrations of carneic acids, exhibited significantly stronger antifungal effects compared to extracts from related, azaphilone-containing Hypoxylon species. acs.org This suggests that this compound may play a role in protecting H. carneum from competing fungi in its natural habitat. acs.orgscialert.net

Fungal secondary metabolites can act as a defense mechanism against other microorganisms, insects, or grazing animals. techscience.comaminoa.co.uk The production of compounds with antimicrobial activity, such as this compound, can provide a competitive advantage by inhibiting the growth of other organisms in the immediate vicinity, thereby securing resources for the producing fungus. scialert.netaminoa.co.uk The localization of this compound as a major constituent in the stromata further suggests a protective role for the reproductive structures of the fungus. acs.orgnih.gov

While direct evidence from field studies is limited, the observed in vitro antifungal activity of this compound strongly supports its involvement in the chemical defense of Hypoxylon carneum. acs.orgacs.org This aligns with the broader understanding that secondary metabolites are crucial for niche adaptation and self-defense in the fungal kingdom. techscience.com

Table 2: Antimicrobial Activity of Carneic Acids

Test OrganismActivity of Carneic Acids (A and B)
Filamentous Fungi Moderate Antifungal Activity
Yeast (Yarrowia lipolytica) Moderate Antifungal Activity
Bacteria (Bacillus subtilis) Weak Antibacterial Activity
This table summarizes the general findings from serial dilution assays. acs.orgacs.org

Advanced Analytical Methodologies for Detection and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective and essential analytical technique for the analysis of extracts from natural sources. researchgate.net It is particularly well-suited for analyzing semi-polar compounds, such as key secondary metabolites, which can be readily separated and detected using LC-MS methods. researchgate.net The technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection of mass spectrometry. mdpi.com

The utility of this technique has been demonstrated in the discovery of Carneic acid B. In a chemotaxonomic survey of xylariaceous ascomycetes, HPLC profiling was used to screen for unique secondary metabolite profiles. researchgate.net This screening identified the species Hypoxylon carneum as producing Carneic acids A and B as major constituents. researchgate.net Further studies involving the analysis of fungal endophytes, such as Phomopsis sp., have also led to the isolation of multiple carneic acids, where LC-MS plays a crucial role in the initial detection and subsequent isolation processes. researchgate.net

For related compounds, such as other diterpenes, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for quantification in complex biological matrices like rat plasma. nih.gov These methods often utilize a C18 column for chromatographic separation with a gradient mobile phase, for instance, consisting of acetonitrile (B52724) and acidified water. nih.gov Detection is frequently achieved using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity for quantitative analysis. nih.gov The application of LC-MS/MS is also noted as a key method in the chemotaxonomic profiling that includes Carneic acids A and B. dntb.gov.ua

Table 1: Research Findings for the Detection of this compound and Related Compounds

Finding Organism/Source Analytical Role of LC-MS Reference
Discovery of Carneic Acids A and B Hypoxylon carneum (xylariaceous ascomycete) Major constituents identified through HPLC profiling of the secondary metabolite profile. researchgate.netresearchgate.net
Isolation of Multiple Carneic Acids Phomopsis sp. (fungal endophyte) Isolation and structural identification of thirteen different carneic acids. researchgate.net

| Chemotaxonomic Profiling | Fungi | Grouping and identification based on secondary metabolite profiles using LC-MS/MS. | dntb.gov.ua |

Application of High-Resolution Spectrometry

Following detection, the precise characterization and structural elucidation of a novel compound like this compound require the application of high-resolution spectrometry. researchgate.net High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the elemental formula of a new chemical entity.

The structures of Carneic acids A and B were successfully elucidated using a combination of spectroscopic methods, centrally featuring mass spectrometry and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This combined approach allowed for the complete structural assignment of these polyketide antibiotics. researchgate.net In a detailed study, thirteen different carneic acids were isolated from a fungal source, and their structures were all confirmed through mass spectrometry and NMR analysis. researchgate.net

To determine the absolute configuration of this compound, a chemical derivatization strategy was employed. researchgate.net An X-ray crystal structure analysis was performed on the dinitrobenzoate derivative of this compound methyl ester, which not only confirmed the relative stereochemistry but also established its absolute structure. researchgate.net This demonstrates how high-resolution techniques, when combined with chemical methods, can provide an unambiguous and comprehensive structural characterization of complex natural products.

Table 2: Spectroscopic and Crystallographic Methods for this compound Characterization

Methodology Purpose Compound Derivative Outcome Reference
Mass Spectrometry Structural Identification Native Compound Confirmed molecular structure and identity. researchgate.net
NMR Spectroscopy (1D and 2D) Structural Elucidation Native Compound Detailed mapping of the chemical structure. researchgate.net

| X-ray Crystallography | Determination of Absolute Structure | Dinitrobenzoate of this compound methyl ester | Confirmed absolute stereochemistry of this compound. | researchgate.net |

Future Research Perspectives and Potential Academic Applications

Elucidation of Remaining Uncharted Biosynthetic Steps

Carneic acid B is structurally related to phomopsidin (B2554748), indicating a potential link in their biosynthetic pathways. researchgate.net While the general class of polyketide antibiotics to which this compound belongs has been studied, the specific enzymatic steps leading to its formation remain largely uncharacterized. acs.orgacs.org Future research should focus on identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for assembling the core carbon skeleton of this compound. Understanding the sequence of tailoring enzymes, such as oxidoreductases and transferases, that modify the initial polyketide chain is crucial. Gene knockout studies and heterologous expression of candidate genes in a suitable host organism could definitively link specific genes to steps in the biosynthetic pathway. This knowledge would not only provide fundamental insights into fungal secondary metabolism but could also enable the bio-engineering of novel carneic acid derivatives.

Development of this compound as a Chemical Probe for Biological Pathways

The development of chemical probes is a powerful strategy for dissecting complex biological pathways. nih.gov Given its defined biological activities, this compound holds promise as a chemical probe. To achieve this, it would be necessary to synthesize derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or affinity labels, without significantly altering its biological activity. These tagged molecules could then be used in cellular and biochemical assays to identify the direct molecular targets of this compound. Techniques like affinity chromatography-mass spectrometry or photo-affinity labeling could be employed to pull down and identify interacting proteins. Once validated, such a probe would be an invaluable tool for studying the specific pathways modulated by this compound, potentially uncovering new therapeutic targets or revealing novel aspects of cellular function.

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the structure of this compound has been elucidated, including its absolute stereochemistry through X-ray crystallography of a derivative, the total synthesis of this natural product presents a significant challenge and opportunity. acs.orgnih.gov The development of a concise and stereoselective total synthesis would not only confirm its structure but also provide a platform for the creation of a diverse library of analogues. Strategies could involve exploring novel cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions to efficiently construct the core ring system.

Furthermore, a systematic derivatization of the this compound scaffold could lead to compounds with improved biological activity, selectivity, or pharmacokinetic properties. Key functional groups, such as the carboxylic acid and hydroxyl groups, are prime targets for modification. acs.org For instance, esterification or amidation of the carboxylic acid, and etherification or acylation of the hydroxyl groups could be explored. The resulting library of derivatives could then be screened for a range of biological activities, potentially leading to the discovery of new lead compounds for drug development. An asymmetric total synthesis of the related carneic acid A has been achieved, which also led to a revision of its reported absolute structure, highlighting the importance of synthetic efforts in this area. researchgate.net

In-depth Mechanistic Studies of Observed Biological Activities

This compound has been reported to exhibit moderate antifungal and weak antibacterial activities. acs.orgnih.gov However, the precise molecular mechanisms underlying these activities are not yet understood. Future research should aim to move beyond simple activity screening and delve into the specific cellular processes affected by this compound.

For its antifungal activity, studies could investigate whether this compound disrupts fungal cell wall integrity, interferes with membrane function, or inhibits essential metabolic pathways. Techniques such as transcriptomics and proteomics could be used to identify global changes in gene and protein expression in fungi treated with the compound. This could reveal the pathways that are most significantly perturbed. Further experiments could then focus on validating these potential targets. For example, if cell wall synthesis is implicated, the effect of this compound on key enzymes in this pathway could be directly assayed. Similarly, for its antibacterial activity, determining whether it targets cell wall synthesis, protein synthesis, or DNA replication would be a critical first step.

Investigation of Ecological Roles in Fungal Systems

This compound is a major secondary metabolite found in the stromata of Hypoxylon carneum. acs.orgnih.gov This suggests it plays a significant ecological role for the fungus. Fungi produce secondary metabolites for a variety of reasons, including defense against competing microorganisms, communication, and adaptation to environmental stress. techscience.commdpi.com

Investigating the ecological role of this compound could involve several approaches. Co-culture experiments with other fungi and bacteria could determine if the production of this compound is induced by the presence of competitors, supporting a role in chemical warfare. Its antifungal and antibacterial properties lend credence to this hypothesis. acs.orgnih.gov Additionally, studying the expression of the this compound biosynthetic genes under different environmental conditions (e.g., nutrient limitation, oxidative stress) could reveal other potential functions. Understanding the natural role of this compound will not only provide insights into fungal ecology but may also guide the discovery of new applications for this compound. For instance, if it is involved in protecting the fungus from specific environmental threats, it may have applications as a biopesticide or a protective agent in other contexts.

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal dose-response curves (Hill slope = 1). Bootstrap resampling (1000 iterations) estimates EC₅₀ confidence intervals. For clustered data (e.g., repeated measurements), mixed-effects models (R lme4 package) account for intra-subject correlations .

Q. How should researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Competitive inhibition assays (Lineweaver-Burk plots) with varying substrate concentrations confirm mechanism. Negative controls (enzyme + substrate without inhibitor) and positive controls (known inhibitors, e.g., indomethacin) are mandatory. IC₅₀ values must be adjusted for non-specific binding via surface plasmon resonance (SPR) .

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Carneic acid B
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.